Cas no 2549026-04-0 (2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)

2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a specialized heterocyclic compound featuring a fused imidazopyridazine core with a tert-butyl substituent and a carboxamide linkage to a 3-methyl-1-phenylpyrazole moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibition or targeted therapeutic agents. The tert-butyl group enhances steric stability, while the pyrazole and imidazopyridazine components may contribute to selective binding interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound’s synthetic versatility allows for further derivatization, enabling exploration of its pharmacological properties. Analytical characterization confirms high purity, ensuring reliability for research applications.
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide structure
2549026-04-0 structure
Product name:2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS No:2549026-04-0
MF:C21H22N6O
MW:374.438983440399
CID:5314414
PubChem ID:154854184

2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1,1-Dimethylethyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
    • AKOS040730305
    • F6789-2109
    • 2549026-04-0
    • 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
    • Inchi: 1S/C21H22N6O/c1-14-12-19(27(24-14)15-8-6-5-7-9-15)23-20(28)16-10-11-18-22-17(21(2,3)4)13-26(18)25-16/h5-13H,1-4H3,(H,23,28)
    • InChI Key: DUEQVHAOXDDWBO-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC2=NC(=CN2N=1)C(C)(C)C)NC1=CC(C)=NN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 374.18550935g/mol
  • Monoisotopic Mass: 374.18550935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 77.1Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 8.97±0.46(Predicted)

2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6789-2109-20mg
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
2549026-04-0
20mg
$99.0 2023-09-07
Life Chemicals
F6789-2109-5mg
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
2549026-04-0
5mg
$69.0 2023-09-07
Life Chemicals
F6789-2109-1mg
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
2549026-04-0
1mg
$54.0 2023-09-07
Life Chemicals
F6789-2109-3mg
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
2549026-04-0
3mg
$63.0 2023-09-07
Life Chemicals
F6789-2109-10μmol
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
2549026-04-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6789-2109-10mg
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
2549026-04-0
10mg
$79.0 2023-09-07
Life Chemicals
F6789-2109-40mg
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
2549026-04-0
40mg
$140.0 2023-09-07
Life Chemicals
F6789-2109-5μmol
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
2549026-04-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6789-2109-2mg
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
2549026-04-0
2mg
$59.0 2023-09-07
Life Chemicals
F6789-2109-30mg
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
2549026-04-0
30mg
$119.0 2023-09-07

Additional information on 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Research Brief on 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS: 2549026-04-0)

Recent studies on 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS: 2549026-04-0) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique imidazo[1,2-b]pyridazine scaffold, has garnered attention for its promising pharmacological properties, particularly in the modulation of kinase activity and its implications in oncology and inflammatory diseases.

The synthesis and structural optimization of this compound have been extensively explored to enhance its bioavailability and target specificity. Recent publications indicate that modifications to the tert-butyl group and the phenylpyrazole moiety have significantly improved its binding affinity to specific kinase targets, such as JAK and PI3K isoforms, which are critical in cellular signaling pathways associated with cancer and autoimmune disorders.

In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting tumor growth and reducing inflammatory markers. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide exhibited potent inhibitory activity against JAK2 with an IC50 of 12 nM, outperforming several benchmark inhibitors in preclinical models of myeloproliferative neoplasms.

Further investigations into the compound's mechanism of action revealed its ability to disrupt downstream signaling cascades, including STAT3 phosphorylation, which is pivotal in cancer cell proliferation and survival. These findings underscore its potential as a targeted therapy for malignancies driven by aberrant kinase activity.

Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing off-target effects. Ongoing research is focused on developing prodrug formulations and combination therapies to enhance its clinical applicability. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials within the next two years.

In conclusion, 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide represents a promising candidate for the treatment of kinase-driven diseases. Its unique chemical structure and robust preclinical data position it as a valuable addition to the growing arsenal of targeted therapies in chemical biology and medicinal chemistry.

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